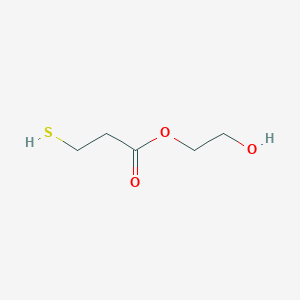

2-Hydroxyethyl 3-mercaptopropionate

Description

Evolution and Significance of Thiol-Functionalized Compounds in Materials Science

Thiol-functionalized compounds, also known as mercaptans, have become indispensable in materials science due to the unique reactivity of the sulfhydryl (-SH) group. metwarebio.comlongdom.org Historically associated with strong odors, such as those used to odorize natural gas, the utility of thiols now extends to sophisticated applications in polymer chemistry, biochemistry, and nanotechnology. wikipedia.org The sulfur atom in a thiol is analogous to the oxygen in an alcohol, but it imparts distinct chemical properties, including higher nucleophilicity and acidity, which are central to its significance. metwarebio.comwikipedia.org

The evolution of thiol-based materials science can be traced through several key developments:

Vulcanization: One of the earliest industrial uses of sulfur chemistry in polymers was the vulcanization of rubber, where sulfur is used to create cross-links between polymer chains, dramatically improving mechanical strength and durability. wikipedia.org

Protein Chemistry: In the biological realm, the thiol group of the amino acid cysteine is fundamental. The oxidation of two thiol groups forms a disulfide bond (-S-S-), a covalent linkage crucial for stabilizing the three-dimensional structures of proteins. metwarebio.comwikipedia.orgmdpi.com This natural mechanism has inspired materials scientists to create synthetic polymers with similar functionalities.

Self-Healing and Stimulus-Responsive Materials: The reversible nature of the disulfide bond has been exploited to design "smart" materials. These polymers can self-heal after damage or respond to specific stimuli like changes in pH or redox environment, making them valuable for applications in drug delivery and soft robotics.

"Click" Chemistry: Thiols are key participants in highly efficient and specific reactions known as "click" chemistry, particularly thiol-ene and thiol-yne reactions. These reactions proceed rapidly under mild conditions, making them ideal for synthesizing well-defined polymers and functionalizing surfaces.

Adhesion and Surface Modification: The strong affinity of thiols for the surfaces of noble metals has been widely used in nanotechnology and electronics to create self-assembled monolayers (SAMs). creative-proteomics.com In polymer science, the incorporation of thiol groups can significantly enhance adhesion to various substrates. nih.gov For instance, studies have shown that introducing thiol groups into polymers like polycarbophil (B1168052) dramatically improves their mucoadhesive properties. nih.gov

The significance of thiol-functionalized compounds lies in their versatility. They act as powerful nucleophiles, participate in redox reactions, form strong bonds with metals, and enable the creation of dynamic covalent bonds, making them a cornerstone of modern materials design. creative-proteomics.comthermofisher.com

Current Research Paradigms for 2-Hydroxyethyl 3-mercaptopropionate (B1240610)

Current research involving 2-Hydroxyethyl 3-mercaptopropionate is centered on exploiting its dual-functional nature, which combines the attributes of both a hydroxyl and a thiol group. While direct research on this specific molecule is emerging, its applications are inferred from established paradigms for similar bifunctional monomers.

The primary research paradigms include:

Advanced Polymer Synthesis: The compound serves as a specialty monomer or a chain transfer agent in polymerization processes. The thiol group can be used to control the molecular weight of polymers synthesized via free-radical polymerization. Simultaneously, the hydroxyl group is preserved for post-polymerization modifications or to impart specific properties like hydrophilicity and improved adhesion. This dual role is highly valuable in creating complex polymer architectures such as block copolymers and functional resins.

High-Performance Coatings and Adhesives: In the coatings and adhesives industry, monomers containing hydroxyl groups, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), are widely used to enhance adhesion and provide sites for cross-linking reactions. sinocurechem.commdpi.com The additional presence of a thiol group in 2-Hydroxyethyl 3-mercaptopropionate offers a secondary mechanism for adhesion, particularly to metallic substrates, and another pathway for cross-linking, potentially leading to coatings with superior durability and chemical resistance. Research on copolymers of hydroxyethyl (B10761427) acrylate (B77674) (HEA) and methyl methacrylate has demonstrated that such functional monomers contribute to good thermal stability, flexibility, and adherence in the resulting films. scielo.br

Development of Biomaterials and Hydrogels: The hydroxyl group gives the molecule a hydrophilic character, which is a critical property for materials intended for biomedical applications. HEMA-based polymers are well-known for their use in biocompatible hydrogels for contact lenses and drug delivery systems. sinocurechem.comresearchgate.netmdpi.com The incorporation of 2-Hydroxyethyl 3-mercaptopropionate into such systems could introduce redox-responsiveness due to the thiol/disulfide equilibrium, allowing for the creation of smart hydrogels that release therapeutic agents in response to specific biological signals.

Surface Functionalization: The thiol group's strong affinity for metal surfaces makes it an excellent anchor for grafting polymers onto substrates. By using 2-Hydroxyethyl 3-mercaptopropionate, researchers can create polymer brushes where the pendant hydroxyl groups are exposed, modifying the surface properties to control wettability, biocompatibility, or to provide sites for further chemical reactions.

Scope and Contributions of Academic Investigations

Academic investigations into 2-Hydroxyethyl 3-mercaptopropionate and related compounds are focused on synthesizing novel functional polymers and materials with precisely tailored properties. The scope of this research is broad, spanning from fundamental polymer chemistry to applied materials science.

Key contributions from these academic pursuits include:

Synthesis of Functional Polymers: Researchers are developing methods to incorporate monomers like 2-Hydroxyethyl 3-mercaptopropionate into various polymer backbones. Studies on similar monomers like HEMA and HEA explore different polymerization techniques, including controlled radical polymerization methods like RAFT, to produce polymers with well-defined structures and low polydispersity. scielo.brresearchgate.net

Enhancing Material Properties: A significant area of academic work is the study of how incorporating such functional monomers affects the final properties of the material. For example, research has shown that including hydroxyl-containing monomers can improve the performance of pressure-sensitive adhesives and the mechanical properties of coatings. ulprospector.com The dual functionality of 2-Hydroxyethyl 3-mercaptopropionate is expected to provide synergistic enhancements in adhesion, cross-linking density, and chemical responsiveness.

Creating "Smart" and Biocompatible Materials: A major contribution is in the field of advanced materials for biomedical use. Academic studies focus on creating hydrogels and polymer networks that are not only biocompatible but also interactive. The thiol group allows for dynamic disulfide cross-linking, leading to self-healing materials, while the hydroxyl group ensures hydrophilicity and compatibility with biological tissues. nih.govmdpi.com

Table 1: Physicochemical Properties of 2-Hydroxyethyl 3-mercaptopropionate This interactive table summarizes key computed properties of the compound. nih.gov

| Property | Value |

| Molecular Formula | C5H10O3S |

| Molecular Weight | 150.2 g/mol |

| IUPAC Name | 2-hydroxyethyl 3-sulfanylpropanoate |

| CAS Number | 52978-23-1 |

Table 2: Comparison of Functional Monomers This interactive table compares the functional groups and primary applications of 2-Hydroxyethyl 3-mercaptopropionate with related acrylate and methacrylate monomers.

| Monomer | Functional Groups | Key Research Applications |

| 2-Hydroxyethyl 3-mercaptopropionate | Hydroxyl (-OH), Thiol (-SH), Ester | Dual-functional polymers, redox-responsive materials, advanced coatings, adhesion promoters |

| 2-Hydroxyethyl acrylate (HEA) | Hydroxyl (-OH), Acrylate, Ester | Hydrogels, adhesives, coatings, reactive resins scielo.br |

| 2-Hydroxyethyl methacrylate (HEMA) | Hydroxyl (-OH), Methacrylate, Ester | Biomedical hydrogels (e.g., contact lenses), dental materials, polymer coatings sinocurechem.comresearchgate.net |

| 3-Mercaptopropionic acid | Thiol (-SH), Carboxylic Acid | Chain transfer agents, self-assembled monolayers, synthesis of sulfur-containing polymers |

Properties

IUPAC Name |

2-hydroxyethyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-2-3-8-5(7)1-4-9/h6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIOQYGNBFPNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590418 | |

| Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52978-23-1 | |

| Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxyethyl 3 Mercaptopropionate and Its Derivatives

Esterification Pathways for Mercaptopropionates

Direct esterification is a fundamental method for producing mercaptopropionate esters. This typically involves the reaction of 3-mercaptopropionic acid with an alcohol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to yield 2-Hydroxyethyl 3-mercaptopropionate (B1240610). The reaction is a reversible equilibrium process, and strategies are often employed to drive the reaction towards the product side, such as removing the water formed during the reaction.

For more complex derivatives, such as those involving poly(ethylene glycol) (PEG), the Steglich esterification method is utilized. This approach uses a coupling agent, like N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to facilitate the ester bond formation between the hydroxyl end groups of PEG and S-protected mercapto acids. mdpi.com

Kinetic studies on the esterification of ethylene glycol with carboxylic acids, catalyzed by strongly acidic cation exchange resins, have been conducted in the temperature range of 333 to 363 K. srce.hr These studies often employ models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach to understand the reaction mechanism and optimize process variables such as catalyst loading and reactant molar ratios. srce.hr

Photochemical Thiol-Ene Reactions in Synthesis

Photochemical thiol-ene "click" chemistry has emerged as a powerful and versatile tool for the synthesis of mercaptopropionate derivatives. This method relies on the light-induced addition of a thiol group across a carbon-carbon double bond (an 'ene'). The reaction is known for its high efficiency, rapid rates, and insensitivity to oxygen, making it highly attractive for materials synthesis. mdpi.comnih.gov

The thiol-ene reaction proceeds via a free-radical step-growth mechanism. nih.govacs.org The process is initiated when a photoinitiator absorbs light (typically UV) and generates a radical species. researchgate.netresearchgate.net This primary radical then abstracts a hydrogen atom from a thiol (R-SH), creating a highly reactive thiyl radical (R-S•). acs.orgresearchgate.net

The core of the reaction involves a two-step propagation cycle:

Addition: The thiyl radical adds across an alkene (ene) double bond, forming a carbon-centered radical. mdpi.comacs.org

Chain Transfer: The carbon-centered radical rapidly abstracts a hydrogen atom from another thiol molecule. This step regenerates the thiyl radical and forms the final thioether product, allowing the kinetic chain to continue. acs.orgresearchgate.net

This cycle repeats, leading to the formation of the desired product. The mechanism is highly efficient, as one radical can lead to the formation of many product molecules.

The choice and concentration of the photoinitiator significantly impact the kinetics of the thiol-ene reaction. nih.gov Photoinitiators are broadly classified into two types:

Cleavage Type (Type I): These initiators, such as 2,2-dimethoxy-2-phenyl acetophenone (B1666503) (DMPA), undergo unimolecular bond cleavage upon irradiation to form radicals. researchgate.net They are generally found to induce thiol-ene reactions with higher efficiency compared to other types. researchgate.net

H-Abstraction Type (Type II): These initiators, like benzophenone (B1666685) (BP), require a co-initiator (a hydrogen donor) to generate radicals. researchgate.net

| Initiator Type | Example(s) | Mechanism | Relative Efficiency | Reference |

|---|---|---|---|---|

| Cleavage (Type I) | DMPA, TPO | Unimolecular bond cleavage upon UV exposure to form radicals. | Higher | researchgate.net |

| H-Abstraction (Type II) | Benzophenone (BP), Thioxanthone (TX) | Bimolecular reaction where the excited initiator abstracts a hydrogen from a donor. | Lower compared to Type I | researchgate.net |

A direct and efficient route to hydroxyl-functionalized mercaptopropionate derivatives involves the photochemical thiol-ene reaction between a mercaptopropionate ester and an allyl hydroxyl compound. westmont.edu For example, commercially available multifunctional thiols like trimethylolpropane (B17298) tris(3-mercaptopropionate) can be reacted with allyl alcohol in the presence of a photoinitiator, such as 2-hydroxy-2-methylpropiophenone. westmont.edu These reactions are typically carried out under UV irradiation and can achieve quantitative yields within a few hours. westmont.edu This approach allows for the synthesis of a wide range of polyfunctional hydroxy compounds, which are valuable as polyols in the production of materials like polyurethanes. westmont.edu Similarly, heparin allyl esters have been successfully reacted with mercaptoacetic acid under both thermal and photochemical initiation to form the corresponding thioether adduct. mdpi.com

Alternative Synthetic Routes for Mercaptopropionate Compounds

Besides esterification and thiol-ene reactions, other synthetic strategies exist for producing mercaptopropionate esters. One notable alternative is the addition of hydrogen sulfide (B99878) (H₂S) to an acrylic acid ester. google.comgoogle.com This reaction is typically catalyzed by a weakly basic amine. google.com

To improve yield and selectivity, the process can be optimized by using:

An excess molar ratio of H₂S to the acrylic ester, preferably from 1.25:1 to 5:1. google.com

A solid-supported catalyst, such as a resin functionalized with basic guanidine (B92328) groups, which simplifies catalyst removal and product purification. google.com

Elevated pressures, typically from 15 to 35 bar, to increase the concentration of H₂S in the liquid reaction medium. google.com

Controlled temperatures, generally between 15°C and 80°C. google.com

This method provides a direct route to the mercaptopropionate ester from readily available starting materials.

Considerations for Scalable Synthetic Processes

Scaling up the synthesis of mercaptopropionate esters from the laboratory to an industrial scale requires careful consideration of efficiency, cost, safety, and environmental impact. For esterification reactions, developing greener and more scalable processes is a key focus. d-nb.infonih.gov Fischer esterification, using benign acid catalysts, has been successfully employed for the 100-gram scale synthesis of lipoate esters with high yields and minimal waste, achieving a significantly lower E-factor (a measure of waste produced) compared to conventional methods. d-nb.infonih.gov

Reactivity and Mechanistic Insights of 2 Hydroxyethyl 3 Mercaptopropionate

Thiol-Ene Click Chemistry Applications

The thiol-ene reaction is a prominent example of click chemistry, a class of reactions known for being high-yielding, wide in scope, and generating minimal byproducts. wikipedia.orgnih.gov The reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an ene). For a molecule like 2-Hydroxyethyl 3-mercaptopropionate (B1240610), the thiol group is readily available to react with various ene substrates. These reactions are typically initiated by radicals, often generated through photolysis or thermal decomposition of a radical initiator. nih.govalfa-chemistry.com

Stepwise Growth Polymerization Mechanisms

When 2-Hydroxyethyl 3-mercaptopropionate is reacted with a di-ene or a multifunctional ene monomer, a step-growth polymerization occurs. This process is distinct from chain-growth polymerization. In a step-growth mechanism, monomers react to form dimers, which then react to form trimers, and so on. The polymer chain grows in a stepwise fashion throughout the reaction mixture. wikipedia.orglibretexts.org

The ideal thiol-ene polymerization proceeds via a consecutive chain-transfer mechanism. The process begins with the formation of a thiyl radical, which then adds to an ene group. This is followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol group, regenerating the thiyl radical. This cycle of propagation and chain-transfer continues, leading to the formation of a thioether linkage and the growth of polymer chains. wikipedia.org This stepwise approach allows for the creation of highly uniform polymer networks. nih.gov

Radical Propagation and Termination Pathways

The radical-mediated thiol-ene reaction proceeds through a well-defined chain mechanism involving initiation, propagation, and termination steps. alfa-chemistry.com

Initiation: The reaction is typically initiated by a radical initiator (I), which decomposes under heat or UV light to form primary radicals (I•). These primary radicals then abstract a hydrogen atom from a thiol (R-SH), such as 2-Hydroxyethyl 3-mercaptopropionate, to generate a reactive thiyl radical (RS•).

I → 2I•

I• + R-SH → I-H + RS•

Propagation: The propagation phase consists of two key steps that repeat in a cycle:

Addition: The thiyl radical (RS•) adds across the double bond of an ene molecule, forming a carbon-centered radical. This addition is regioselective. wikipedia.org

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step regenerates the thiyl radical, which can then participate in another addition step, thus propagating the chain. wikipedia.org This chain transfer is typically very fast and efficient.

Termination: Like all radical polymerizations, the process eventually terminates when radicals are consumed. mdpi.comyoutube.com Termination can occur through several pathways, including:

Radical-Radical Recombination: Two radicals combine to form a non-radical species. This can involve two thiyl radicals (RS• + •SR → R-S-S-R), two carbon-centered radicals, or a thiyl radical and a carbon-centered radical.

Reaction with Inhibitors: Impurities or intentionally added inhibitors (like oxygen) can react with and quench the radical species.

Anti-Markovnikov Addition Regioselectivity

A defining characteristic of the radical thiol-ene reaction is its high regioselectivity, proceeding via an anti-Markovnikov addition. wikipedia.org In this type of addition, the sulfur atom of the thiol adds to the less substituted carbon of the double bond.

This selectivity is governed by the stability of the radical intermediate formed during the propagation step. When the thiyl radical adds to the terminal carbon of a vinyl group (CH₂=CHR'), it generates a more stable, secondary carbon-centered radical. If the addition were to occur at the internal carbon, a less stable, primary radical would be formed. The reaction pathway proceeds through the more stable intermediate, leading exclusively to the anti-Markovnikov product. youtube.com This predictable regioselectivity is a significant advantage, ensuring the formation of well-defined linear thioether products. organic-chemistry.org

| Reaction Stage | Description | Key Species |

| Initiation | Generation of thiyl radicals from the thiol precursor. | Radical Initiator, Thiyl Radical (RS•) |

| Propagation | Cyclical process of radical addition to an ene and hydrogen abstraction. | Thiyl Radical, Ene, Carbon-Centered Radical |

| Termination | Consumption of radical species, ending the chain reaction. | Thiyl Radical, Carbon-Centered Radical |

| Regioselectivity | Addition of the thiol group to the less substituted carbon of the ene. | Anti-Markovnikov Product |

Thiol-Michael Addition Reactions

The thiol-Michael addition is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674), maleimide, or vinyl sulfone. researchgate.netnih.gov Unlike the radical-mediated thiol-ene reaction, the thiol-Michael addition is typically initiated by a nucleophile or a base. alfa-chemistry.comresearchgate.net The thiol group of 2-Hydroxyethyl 3-mercaptopropionate can act as the nucleophile in this reaction, particularly when converted to its more reactive thiolate form.

Nucleophile-Initiated Mechanisms

The thiol-Michael addition can be initiated through two primary nucleophilic pathways: base-catalysis and nucleophile-catalysis.

Base-Catalyzed Mechanism: In the presence of a base (e.g., an amine), the thiol is deprotonated to form a thiolate anion (RS⁻). researchgate.net This thiolate is a much stronger nucleophile than the neutral thiol. The thiolate then attacks the β-carbon of the electron-deficient alkene (the Michael acceptor), forming a resonance-stabilized enolate intermediate. This intermediate is then protonated, often by a proton abstracted from another thiol molecule or the conjugate acid of the base, to yield the final thioether product and regenerate the thiolate catalyst. alfa-chemistry.com

Nucleophile-Catalyzed Mechanism: Certain nucleophiles, such as tertiary phosphines (e.g., dimethylphenylphosphine), can also catalyze the reaction. researchgate.netusm.edu In this mechanism, the phosphine (B1218219) first adds to the Michael acceptor to form a zwitterionic enolate. This enolate is a strong base that can deprotonate a thiol, generating the highly reactive thiolate anion. The thiolate then proceeds to add to another Michael acceptor molecule, propagating the reaction. researchgate.net Phosphine catalysts are often more efficient than amine catalysts, allowing for very rapid reactions at low catalyst concentrations. usm.edursc.org

| Catalyst Type | Initiation Mechanism | Relative Efficiency |

| Tertiary Amines | Base-Catalysis: Deprotonation of thiol to form thiolate anion. | Efficient, but may require several hours for high conversion. researchgate.net |

| Primary Amines | Base-Catalysis and potential for direct nucleophilic addition. | More effective than secondary or tertiary amines. usm.edu |

| Tertiary Phosphines | Nucleophile-Catalysis: Initial addition to the ene to form a zwitterionic intermediate that generates thiolate. | Highly efficient, quantitative conversion in minutes at low concentrations. usm.edursc.org |

Influence of pH and Thiolate Anion Concentration

The rate and equilibrium of the thiol-Michael addition are highly dependent on the pH of the reaction medium. The key reactive species is the thiolate anion (RS⁻), and its concentration is directly related to the pKa of the thiol and the pH of the solution. usm.edu

The Henderson-Hasselbalch equation illustrates that as the pH of the solution increases above the pKa of the thiol, the equilibrium shifts towards the formation of the thiolate anion. Consequently, a higher pH leads to a higher concentration of the nucleophilic thiolate, which in turn increases the rate of the forward reaction (the addition step). researchgate.net

Nucleophilic Addition Reactions

The thiol group in 2-Hydroxyethyl 3-mercaptopropionate is a potent nucleophile, enabling it to participate in a variety of addition reactions. This reactivity is central to its application in polymer chemistry and material science.

Reaction with Epoxy Groups

The reaction between the thiol group of a mercaptopropionate ester and an epoxy group is a classic example of a nucleophilic addition, often categorized as a "click" reaction due to its efficiency, selectivity, and lack of by-products under mild conditions. upc.edu This reaction is fundamental to the formation of thiol-epoxy networks, which are utilized in adhesives, high-performance coatings, and composites. upc.edursc.orgresearchgate.net

The mechanism is typically base-catalyzed. rsc.org In the presence of a base, such as a tertiary amine, the thiol group is deprotonated to form a highly nucleophilic thiolate anion. rsc.orgnih.govlongchangchemical.com This anion then attacks one of the carbon atoms of the epoxy ring, leading to the opening of the strained three-membered ring and the formation of a β-hydroxy thioether. rsc.orgrsc.org

The reaction can be described in the following steps:

Initiation (Thiolate Formation): A base (B:) abstracts the acidic proton from the thiol group (R-SH) to form a thiolate anion (R-S⁻). nih.govlongchangchemical.com

Nucleophilic Attack: The thiolate anion attacks the less sterically hindered carbon of the epoxy ring, causing the C-O bond to break. rsc.org

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base (BH⁺) or another proton source in the medium, regenerating the base catalyst and yielding the final β-hydroxy thioether product.

A crucial aspect of this reaction is its autocatalytic nature. The hydroxyl groups generated during the epoxy ring-opening can act as proton donors, facilitating further ring-opening of other epoxy groups, which can accelerate the polymerization process. upc.edursc.org The nucleophilicity of the thiol anion is a key determinant of the reaction rate; for instance, the pKa of methyl 3-mercaptopropionate is approximately 10.4, making its corresponding anion a strong nucleophile. nih.gov Kinetic models have been developed to describe the curing of epoxy resins like diglycidyl ether of bisphenol A (DGEBA) with mercaptopropionate esters, such as trimethylolpropane (B17298) tris(3-mercaptopropionate), highlighting the influence of the initiator, hydroxyl content, and thiol-epoxy ratios on the reaction kinetics. rsc.orgresearchgate.netrsc.org

Oxidation Mechanisms of Thiol Groups

The thiol group is susceptible to oxidation, a process that can be initiated by various oxidizing agents and catalysts. Understanding these mechanisms is critical for controlling the stability and reactivity of 2-Hydroxyethyl 3-mercaptopropionate.

Oxidation by Peroxides

The oxidation of 3-mercaptopropionic acid by hydrogen peroxide (H₂O₂) in an acidic pH range proceeds via a mechanism where the rate-determining step is the nucleophilic attack of the sulfur atom on the peroxide bond. researchgate.net This reaction ultimately leads to the formation of the corresponding disulfide. The electrochemical oxidation of 3-mercaptopropionic acid also points to the formation of a disulfide (RS-SR) through the dimerization of thiyl radicals (RS•), although this dimerization step is observed to be relatively slow. researchgate.net

The general mechanism involves the following:

Nucleophilic Attack: The sulfur atom of the thiol attacks one of the oxygen atoms of the hydrogen peroxide molecule.

Intermediate Formation and Decomposition: This leads to the formation of an unstable intermediate which then decomposes, often involving further reaction with another thiol molecule, to yield the disulfide and water.

While hydrogen peroxide is a common laboratory and industrial oxidant, the reaction can be influenced by pH and the presence of catalysts. researchgate.netorganic-chemistry.org

Role of Metal Catalysis in Thiol Oxidation

Trace amounts of metal ions can significantly catalyze the oxidation of thiols. For 3-mercaptopropionic acid, it has been shown that iron(III) can efficiently catalyze the oxidation process through a one-electron mechanism. researchgate.net This catalytic activity becomes particularly important at higher Fe(III) concentrations or on the surface of iron(III) oxides. researchgate.net

The metal-catalyzed oxidation often proceeds via a radical mechanism, which can be generalized as:

Initiation: The metal ion in its higher oxidation state (e.g., Fe³⁺) oxidizes the thiol (RSH) to a thiyl radical (RS•), while the metal is reduced (e.g., to Fe²⁺).

Fe³⁺ + RSH → Fe²⁺ + RS• + H⁺

Propagation: The thiyl radicals can then dimerize to form a disulfide (RSSR).

2 RS• → RSSR

Regeneration: The reduced metal ion (Fe²⁺) can be re-oxidized to its higher oxidation state by an oxidizing agent present in the system, such as dissolved oxygen or peroxides, allowing the catalytic cycle to continue.

This type of catalysis is a key consideration in the storage and handling of thiol-containing compounds, as even trace metal impurities can promote oxidative degradation. In industrial applications, heterogeneous oxidation over metal oxide catalysts is a major process, often explained by mechanisms like the Mars-van Krevelen mechanism, where the substrate is oxidized by the catalyst's lattice oxygen, which is then replenished by gaseous oxygen. academie-sciences.fr

Enzymatic Reactions Involving 3-Mercaptopropionate Moiety

The 3-mercaptopropionate structure is a substrate for specific enzymes, highlighting its relevance in biological systems and biocatalysis.

Catalysis by Thiol Dioxygenases (MDO)

3-Mercaptopropionate dioxygenase (MDO) is a non-heme iron-containing enzyme that catalyzes the O₂-dependent oxidation of 3-mercaptopropionate (3MPA) to produce 3-sulfinopropionate. researchgate.netbohrium.comnih.gov MDOs belong to the larger family of thiol dioxygenases (TDOs), which are crucial for sulfur metabolism across various organisms. nih.govacs.org

The catalytic mechanism of MDO involves a highly orchestrated sequence of events at its active site. bohrium.comacs.org The active site contains a mononuclear non-heme iron center. nih.gov A key feature of many TDOs is a conserved sequence of amino acid residues (Serine, Histidine, Tyrosine), often referred to as the SHY-motif, which plays a critical role in catalysis, O₂ binding, and substrate coordination. researchgate.netbohrium.com

Research using advanced spectroscopic techniques and computational modeling has provided significant insights into the MDO catalytic cycle: bohrium.comnih.govnih.gov

Substrate Binding: There has been debate over how 3-mercaptopropionate binds to the iron center. However, structural and spectroscopic studies on MDO from Azotobacter vinelandii suggest a bidentate coordination, where both the thiol and the carboxylate groups of 3MPA bind to the iron atom. nih.gov This contrasts with other TDOs like cysteine dioxygenase.

Oxygen Activation: Like many non-heme iron oxygenases, the reaction is substrate-gated, meaning that molecular oxygen (O₂) only binds to the iron center after the substrate (3MPA) is already coordinated. researchgate.netacs.org This ordered binding prevents unproductive O₂ activation.

Intermediate Formation: The binding of O₂ to the substrate-bound Fe(II) center is thought to generate a reactive Fe(III)-superoxide intermediate. bohrium.comnih.gov The subsequent reaction steps lead to the insertion of two oxygen atoms into the thiol group to form the sulfinic acid product.

Role of Active Site Residues: The residues in the active site, such as Tyrosine-159, are crucial. This tyrosine is believed to influence dioxygen binding and may participate in hydrogen bonding interactions that are vital for the reaction mechanism. bohrium.comacs.org The deprotonation of this tyrosine at higher pH can lead to a loss of reactivity. acs.org

The study of MDOs not only elucidates the biological fate of mercaptopropionates but also provides a framework for understanding a broad class of iron-catalyzed oxidation reactions. bohrium.comnih.gov

Table of Key Reaction Parameters

| Reaction Type | Key Reactants | Catalyst/Initiator | Primary Product Feature | Mechanistic Note |

|---|---|---|---|---|

| Nucleophilic Addition | Thiol, Epoxy | Base (e.g., Tertiary Amine) | β-Hydroxy Thioether | Autocatalytic due to generated -OH groups. upc.edursc.org |

| Peroxide Oxidation | Thiol, H₂O₂ | None (or Acidic pH) | Disulfide | Rate-determining step is nucleophilic S attack on O-O bond. researchgate.net |

| Metal-Catalyzed Oxidation | Thiol, O₂ | Fe(III) ions | Disulfide | Proceeds via a one-electron transfer to form thiyl radicals. researchgate.net |

| Enzymatic Oxidation | 3-Mercaptopropionate, O₂ | 3-Mercaptopropionate Dioxygenase (MDO) | 3-Sulfinopropionate | Substrate-gated O₂ activation at a non-heme iron center. bohrium.comacs.org |

An article focusing on the chemical compound 2-Hydroxyethyl 3-mercaptopropionate is presented below. It is important to note that the requested sections "3.5.2. Substrate Binding and Active Site Coordination" and "3.5.3. Role of Outer-Sphere Residues (SHY-Motif)" are concepts applicable to the biochemistry of enzymes and large protein molecules. These terms describe specific regions and structural elements of enzymes that are involved in catalyzing biochemical reactions.

The subject of this article, 2-Hydroxyethyl 3-mercaptopropionate, is a relatively small organic chemical compound. As such, it does not possess a complex, folded three-dimensional structure with features like an active site, substrate binding pockets, or amino acid residues arranged in specific motifs. Therefore, the provided outline is not applicable to the chemistry of this compound.

The following article instead focuses on the known reactivity and chemical behavior of 2-Hydroxyethyl 3-mercaptopropionate, based on available scientific information.

2-Hydroxyethyl 3-mercaptopropionate is a bifunctional organic molecule, meaning it contains two different reactive functional groups: a hydroxyl (-OH) group and a thiol (-SH) group. nih.gov The presence of both an alcohol and a thiol, along with an ester linkage, dictates its chemical reactivity and applications, primarily in polymer chemistry and surface functionalization.

The key aspects of its reactivity are centered on the distinct chemical behavior of the thiol and hydroxyl groups.

Role in Polymerization as a Chain Transfer Agent

The most significant role of 2-Hydroxyethyl 3-mercaptopropionate in polymer science is as a chain transfer agent (CTA). wikipedia.org In radical polymerization, CTAs are used to control the molecular weight of the growing polymer chains. wikipedia.org

The mechanism of chain transfer involves the donation of a hydrogen atom from the weak sulfur-hydrogen (S-H) bond of the thiol group to the active radical end of a growing polymer chain. wikipedia.org This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•) on the chain transfer agent. This new radical can then initiate the polymerization of a new monomer molecule, starting a new polymer chain.

This process is crucial for preventing the formation of excessively long polymer chains, which can lead to materials with undesirable properties. By controlling the concentration of the chain transfer agent, the average molecular weight of the final polymer can be precisely regulated. arkema.com The general scheme for chain transfer with a thiol is as follows:

Propagation: Pn• + M → Pn+1•

Chain Transfer: Pn+1• + RSH → Pn+1H + RS•

Re-initiation: RS• + M → RSM•

Where:

Pn• is a growing polymer chain

M is a monomer

RSH is the thiol chain transfer agent (2-Hydroxyethyl 3-mercaptopropionate)

The effectiveness of a chain transfer agent is determined by its chain transfer constant, which quantifies the rate of the transfer reaction relative to the rate of polymerization. Thiols are particularly effective CTAs due to the relative weakness and reactivity of the S-H bond. wikipedia.org

Reactivity of the Hydroxyl Group and Surface Functionalization

The hydroxyl (-OH) group on the 2-hydroxyethyl portion of the molecule provides a secondary site for chemical reactions. This alcohol functionality allows the molecule to be incorporated into polymer structures through esterification or urethane (B1682113) formation, or to be attached to surfaces. nih.govnih.gov

For instance, the hydroxyl group can be used to graft the molecule onto a surface to modify its properties. This is a common strategy in materials science to create functional surfaces. researchgate.netdiva-portal.org A surface with exposed hydroxyl groups, such as glass or certain metal oxides, can be chemically modified to anchor molecules like 2-Hydroxyethyl 3-mercaptopropionate. Once anchored, the thiol groups are exposed and available for further reactions, such as "thiol-ene" click chemistry, which can be used to attach other polymers or biomolecules. diva-portal.org

This dual functionality makes 2-Hydroxyethyl 3-mercaptopropionate a useful linker molecule in the design of complex materials and functional coatings. bohrium.com

Compound Data

Applications of 2 Hydroxyethyl 3 Mercaptopropionate in Advanced Materials

Polymer Synthesis and Modification

The distinct reactive sites within 2-Hydroxyethyl 3-mercaptopropionate's structure make it a valuable component in various polymerization and polymer modification strategies. It can be integrated into polymer backbones or used to functionalize existing chains, enabling the development of sophisticated macromolecular architectures.

In polymer chemistry, a functional monomer is a molecule that contains at least one polymerizable group and one or more additional functional groups. cmu.eduqueensu.ca These functional groups are retained in the polymer structure after polymerization and can be used for post-polymerization modifications or to impart specific properties to the final material, such as hydrophilicity, reactivity, or sites for bioconjugation.

2-Hydroxyethyl 3-mercaptopropionate (B1240610) serves as an archetypal functional monomer. Its structure contains two distinct functional groups:

Hydroxyl (-OH) Group: This group imparts hydrophilicity to polymers, enhancing their water solubility or swellability. It also serves as a reactive site for subsequent modification reactions, such as esterification, allowing for the attachment of other molecules. researchgate.net Monomers with hydroxyl groups, like 2-hydroxyethyl methacrylate (B99206) (HEMA), are widely used for these purposes. cmu.edu

Thiol (-SH) Group: The mercaptan group is highly reactive and can participate in various "click" chemistry reactions, most notably thiol-ene and thiol-yne reactions. This provides a highly efficient and specific pathway for polymerization, crosslinking, or surface functionalization.

By incorporating 2-Hydroxyethyl 3-mercaptopropionate into a polymer, scientists can create a material with built-in handles for further chemical transformations, leading to polymers with advanced functions.

Table 1: Comparison of Functional Monomers and Their Reactive Groups

| Monomer | Functional Group 1 | Functional Group 2 | Primary Application of Functionality |

|---|---|---|---|

| 2-Hydroxyethyl 3-mercaptopropionate | Hydroxyl (-OH) | Thiol (-SH) | Hydrophilicity, Thiol-ene Reactions, Crosslinking |

| 2-Hydroxyethyl Methacrylate (HEMA) | Hydroxyl (-OH) | Methacrylate (C=C) | Hydrophilicity, Polymerization, Grafting |

| Acrylic Acid (AA) | Carboxylic Acid (-COOH) | Acrylate (B77674) (C=C) | pH-Responsiveness, Polymerization |

A crosslinking agent is a molecule capable of forming covalent bonds between polymer chains, transforming a collection of individual chains into a single, continuous three-dimensional network. This process is fundamental to the creation of materials like thermosets, elastomers, and hydrogels. The thiol group of 2-Hydroxyethyl 3-mercaptopropionate is particularly effective for crosslinking through thiol-ene chemistry. thieme-connect.de

Thiol-ene reactions are a type of photo- or base-catalyzed "click" reaction where a thiol group adds across a carbon-carbon double bond (an "ene"). thieme-connect.denih.gov When a polymer contains multiple "ene" groups (e.g., from acrylate or norbornene monomers) and is mixed with a multifunctional thiol, a crosslinked network is formed. While 2-Hydroxyethyl 3-mercaptopropionate has only one thiol group, it can be used to functionalize a polymer backbone, introducing pendant thiol groups. Alternatively, and more commonly, multifunctional thiols that are structurally analogous, such as ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP), are used to crosslink multifunctional acrylate polymers like poly(ethylene glycol) diacrylate (PEGDA). nih.govnih.gov The principles governing these reactions are directly applicable to systems involving 2-Hydroxyethyl 3-mercaptopropionate. The reaction proceeds rapidly under mild conditions and is highly efficient, making it ideal for applications in biomedicine. nih.gov

Table 2: Typical Components in a Thiol-Ene Hydrogel Crosslinking System

| Component Role | Example Compound | Function |

|---|---|---|

| Multifunctional 'Ene' | Poly(ethylene glycol) Diacrylate (PEGDA) | Forms the main polymer backbone with reactive double bonds. |

| Multifunctional Thiol | Ethoxylated Trimethylolpropane Tri-3-mercaptopropionate (ETTMP) | Acts as the crosslinker, connecting polymer chains via thiol-ene reaction. nih.govnih.gov |

| Initiator | Photoinitiator (e.g., LAP, I2959) or Base | Initiates the radical or Michael-addition reaction between thiol and ene groups. mdpi.com |

Chain transfer agents (CTAs) are used in free-radical polymerization to control the molecular weight of the resulting polymers. sigmaaldrich.com Mercaptans are a well-known class of CTAs. During polymerization, a growing polymer radical can abstract the hydrogen atom from the thiol group (-SH) of 2-Hydroxyethyl 3-mercaptopropionate. This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•) which can then initiate the growth of a new polymer chain. This process helps to produce a larger number of shorter polymer chains, effectively lowering the average molecular weight.

In the context of controlled or living radical polymerizations, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the requirements for a CTA are more specific. RAFT polymerization utilizes thiocarbonylthio compounds (e.g., dithioesters, trithiocarbonates) to mediate the reaction, allowing for the synthesis of polymers with predetermined molecular weights and very low polydispersity. sigmaaldrich.comwikipedia.org

While 2-Hydroxyethyl 3-mercaptopropionate is not a RAFT agent itself, its hydroxyl group provides a convenient handle for its conversion into one. For instance, the hydroxyl group can be chemically modified to attach a trithioester group, transforming the molecule into a functional RAFT agent. google.com This allows for the synthesis of well-defined polymers where one end of the chain has a hydroxyl group, suitable for further reactions.

In polymer science, a polyol is a polymer that contains multiple hydroxyl (-OH) groups. tri-iso.com These materials are crucial building blocks for a wide range of other polymers, most notably polyurethanes, which are formed by the reaction of polyols with isocyanates. mdpi.com Polyester polyols and polyether polyols are the most common types. tri-iso.comdergipark.org.tr

2-Hydroxyethyl 3-mercaptopropionate can be used to synthesize functional polyols. By incorporating this molecule into a polymer chain via its reactive thiol group (for example, through a thiol-ene reaction with a di-acrylate monomer), a linear polymer with pendant hydroxyl groups at every repeating unit can be created. This resulting polymer is a functional polyol. The density of hydroxyl groups can be controlled by copolymerizing it with other non-functional thiols. These synthesized polyols can then be used in subsequent reactions, such as reacting with diisocyanates to form novel polyurethanes with specific properties imparted by the sulfur-containing backbone.

Star-shaped polymers are a class of branched polymers consisting of multiple linear polymer chains, or "arms," linked to a central core. researchgate.net They exhibit unique solution and bulk properties compared to their linear analogues, such as lower viscosity and a higher density of functional groups at their periphery.

The bifunctional nature of 2-Hydroxyethyl 3-mercaptopropionate makes it a valuable component for the synthesis of star polymers using either the "core-first" or "arm-first" approach. researchgate.net

Core-First Approach: A multifunctional core molecule is used as an initiator from which the arms grow. pnu.ac.irnih.gov For example, a core molecule with multiple carboxylic acid groups could be reacted with the hydroxyl group of 2-Hydroxyethyl 3-mercaptopropionate. This would create a new core with multiple, outward-facing thiol groups. These thiol groups could then be used to initiate the polymerization of other monomers to form the arms of the star.

Arm-First Approach: Linear polymer arms are synthesized first and then attached to a multifunctional core. One could synthesize a polymer with a reactive 2-Hydroxyethyl 3-mercaptopropionate unit at its end. The thiol or hydroxyl group could then be used to "click" the arm onto a complementary multifunctional core molecule.

A patent has described the use of molecules containing both hydroxyl and thiol groups to initiate the polymerization of different monomers sequentially, leading to the formation of heteroarm star polymers, where the arms have different chemical compositions. google.com

Hydrogel Science and Engineering

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. nih.gov Their similarity to living tissue makes them ideal for a wide range of biomedical applications, including tissue engineering, drug delivery, and as soft contact lenses. researchgate.net

The chemical structure of 2-Hydroxyethyl 3-mercaptopropionate is exceptionally well-suited for the design and engineering of hydrogels. Its utility in this field stems from its two key functional groups:

Hydrophilicity from the Hydroxyl Group: The -OH group is polar and capable of forming hydrogen bonds with water. When polymers are made incorporating this compound, these hydroxyl groups draw water into the polymer network, causing it to swell. This is the fundamental property of a hydrogel. The hydrophilicity is analogous to that provided by HEMA, a monomer famous for its use in hydrogel applications. researchgate.netrsc.org

Crosslinking via the Thiol Group: To form a stable hydrogel that swells without dissolving, the polymer chains must be covalently crosslinked. The thiol group of 2-Hydroxyethyl 3-mercaptopropionate provides an efficient route to achieve this crosslinking through mechanisms like thiol-ene photopolymerization. nih.govmdpi.com This reaction can be initiated by light, allowing for the rapid formation of a hydrogel network in situ under biologically compatible conditions. thieme-connect.de

By controlling the concentration of 2-Hydroxyethyl 3-mercaptopropionate (or a similar multifunctional thiol) and the 'ene'-containing polymer, scientists can precisely tune the crosslinking density of the hydrogel. This, in turn, allows for the control of critical hydrogel properties.

Table 3: Influence of Composition on Thiol-Ene Hydrogel Properties

| Property | Method of Control | Effect of Increased Crosslinking Density | Research Finding |

|---|---|---|---|

| Swelling Ratio | Varying the ratio of thiol to ene groups | Decreases | Hydrogels with higher polymer concentration (and thus higher crosslink density) exhibit lower swelling. nih.gov |

| Mechanical Strength (Storage Modulus) | Varying the concentration of crosslinker | Increases | The storage modulus (G') increases with higher crosslinker concentration, indicating a stiffer, more robust gel. mdpi.com |

| Degradation Rate | Incorporating hydrolysable ester linkages in the backbone | Decreases | The crosslinked network can protect labile bonds (like esters) from hydrolysis, slowing degradation. nih.gov |

| Gelation Time | Varying the initiator concentration | Decreases | Higher concentrations of photoinitiator lead to faster gelation times. mdpi.com |

Preparation of Chemically Crosslinked Hydrogels

The thiol group of 2-Hydroxyethyl 3-mercaptopropionate is reactive towards various functional groups, such as acrylates, methacrylates, and vinyl ethers, through thiol-ene reactions. This reactivity allows it to act as a crosslinking agent or as a chain transfer agent in the synthesis of hydrogel networks. The hydroxyl group offers a potential site for further modification of the resulting hydrogel.

Development of Biodegradable Hydrogels

The ester linkage within the 2-Hydroxyethyl 3-mercaptopropionate molecule is susceptible to hydrolysis. The incorporation of this compound into a hydrogel network could potentially impart biodegradability, a desirable characteristic for many biomedical applications. However, specific studies demonstrating the synthesis and degradation of hydrogels based on this compound are not widely reported.

Hydrogels for Drug Release Systems

Hydrogels designed for drug delivery often rely on the controlled release of therapeutic agents. The crosslink density and degradability of a hydrogel, which could be influenced by the inclusion of 2-Hydroxyethyl 3-mercaptopropionate, are key factors in modulating drug release kinetics.

Hydrogels for Cell Encapsulation and Tissue Engineering Scaffolds

Hydrogels for Blood-Contacting Devices

The development of hemocompatible hydrogels for blood-contacting devices is a critical area of research. Surface modification of materials to improve their interaction with blood is a common strategy. The hydroxyl group of 2-Hydroxyethyl 3-mercaptopropionate could theoretically be used to graft anticoagulant molecules onto a material's surface.

Advanced Coatings and Adhesives

The most well-documented application of 2-Hydroxyethyl 3-mercaptopropionate in advanced materials is in the formulation of high-performance coatings and adhesives, particularly those that are cured using ultraviolet (UV) light.

UV-Curable Coatings and Films

In the realm of UV-curable coatings, 2-Hydroxyethyl 3-mercaptopropionate primarily functions as a chain transfer agent in the synthesis of acrylic resins. google.com Its role is to control the molecular weight and architecture of the polymer, which in turn influences the final properties of the coating, such as its hardness, flexibility, and adhesion.

The thiol group of 2-Hydroxyethyl 3-mercaptopropionate actively participates in the polymerization process, while the hydroxyl group can be utilized for subsequent crosslinking reactions, for example, with isocyanates or melamine-formaldehyde resins, to create a durable and resistant coating film. google.com This dual functionality makes it a valuable component in the formulation of high-performance, low-volatile organic compound (VOC) coatings for a variety of substrates.

Research has shown its use in the preparation of acrylic resins for coating compositions that exhibit excellent adhesion, weather resistance, and non-polluting properties. google.com In such formulations, it is often used in combination with other monomers and a radical polymerization initiator. google.com

Table 1: Role of 2-Hydroxyethyl 3-mercaptopropionate in Acrylic Resin Synthesis for Coatings

| Function | Mechanism | Resulting Property | Reference |

|---|---|---|---|

| Chain Transfer Agent | Donates a hydrogen atom to a growing polymer chain, terminating it and initiating a new chain. | Controls molecular weight and polydispersity of the resin. | google.com |

Flame-Retardant Coatings

The incorporation of 2-Hydroxyethyl 3-mercaptopropionate in flame-retardant coatings is an area of growing interest, particularly in enhancing the fire safety of materials used in demanding environments like shipbuilding. nih.govresearchgate.net Research has focused on developing and optimizing these coatings to improve the fire resistance of structures and surfaces. nih.govresearchgate.net

One approach involves the use of an acrylic carrier modified with fillers like magnesium hydroxide (B78521) (Mg(OH)₂) and aluminum hydroxide (Al(OH)₃) to boost the fire-resistant properties of the coatings. nih.govresearchgate.net These hydroxides act as flame retardants through endothermic decomposition, which absorbs heat and releases water vapor, thereby cooling the substrate and diluting flammable gases. mdpi.com Studies have shown that coatings containing these hydroxides exhibit favorable fire resistance, with particularly effective performance during short-term exposure to direct flames. nih.gov

The effectiveness of these coatings is often evaluated by monitoring the temperature of the underlying substrate, such as a steel alloy, during fire tests. This provides a measure of the coating's insulating capability. nih.gov For instance, coatings filled with Mg(OH)₂ have demonstrated superior insulation, making them promising for further optimization in this field. nih.gov The search for formulations with lower flame-retardant content is also a key objective, aiming to strike a balance between mechanical stability and fire resistance. researchgate.net

Adhesives Utilizing Thiol-Epoxy or Thiol-Ene Chemistry

2-Hydroxyethyl 3-mercaptopropionate is a key component in the formulation of high-performance adhesives based on thiol-epoxy and thiol-ene "click" chemistry. These reactions are characterized by their high efficiency, rapid curing rates, and the formation of homogenous polymer networks.

Thiol-Epoxy Chemistry

In thiol-epoxy systems, the thiol groups of compounds like 2-Hydroxyethyl 3-mercaptopropionate react with the epoxy groups of a resin, typically a diglycidyl ether of bisphenol-A (DGEBA), in the presence of a base catalyst. acs.org This reaction, a nucleophilic ring-opening of the epoxide, results in the formation of a β-hydroxythioether linkage. acs.org This process is advantageous for creating cross-linked polymeric thermosets with strong adhesion to metallic surfaces. acs.org

Research has shown that the reactivity of the thiol group is a critical factor. Primary thiols, such as those in trimethylolpropane-tris(3-mercaptopropionate), exhibit higher reactivity and shorter gel times compared to secondary thiols. acs.org This difference in reactivity can be leveraged to control the curing process and the final properties of the adhesive. The development of multifunctional secondary thiol hardeners aims to provide longer storage stability for formulated epoxy resins, a desirable characteristic for industrial applications. acs.org

Thiol-Ene Chemistry

Thiol-ene chemistry involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). This reaction is often initiated by UV light or heat. Thiol-ene based adhesives are noted for their rapid curing kinetics and the formation of uniform polymer networks. usm.edu

Inspired by the adhesive properties of marine organisms like mussels, researchers have incorporated catechol-containing derivatives into thiol-ene networks to enhance adhesion. usm.edumorressier.com The incorporation of these biomimetic monomers can, however, introduce challenges such as radical inhibition, which can affect the photopolymerization process and the final adhesive behavior. usm.edu

Biomedical and Dental Materials Research

Thiol-Ene-Methacrylate Composites for Restorative Dentistry

In the field of restorative dentistry, there is a continuous effort to develop improved resin-based composites that overcome the limitations of traditional dimethacrylate systems. nih.gov Shortcomings of conventional materials include significant volumetric shrinkage during polymerization, high polymerization stress, and incomplete conversion of functional groups, which can lead to the leaching of residual monomers. nih.govuio.no

Thiol-ene-methacrylate (TEM) composites have emerged as a promising alternative. These systems combine the radical step-growth polymerization of thiol-ene chemistry with the radical chain-growth polymerization of methacrylates. nih.gov This hybrid approach offers several advantages, including:

Reduced Shrinkage and Stress: TEM composites have demonstrated a significant reduction in both volume shrinkage and polymerization stress compared to traditional dimethacrylate resins. nih.govresearchgate.net

Improved Conversion: The inclusion of thiols enhances the conversion of methacrylate functional groups, leading to a more completely cured and biocompatible material. nih.govresearchgate.net

Enhanced Mechanical Properties: These composites often exhibit improved flexural strength while maintaining an equivalent flexural modulus to the control systems. nih.govresearchgate.net

The stoichiometry of the thiol and ene components plays a crucial role in the final properties of the composite. Research has shown that increasing the thiol-to-ene ratio can lead to further increases in methacrylate conversion and decreases in volume shrinkage. nih.govnih.gov This allows for the fine-tuning of the material's properties to meet specific clinical requirements.

General Applications in Hydrogel Products

Hydrogels are crosslinked polymer networks that can absorb and retain large amounts of water, making them suitable for a variety of biomedical applications, including drug delivery. The incorporation of thiol-bearing monomers, such as those derived from 2-Hydroxyethyl 3-mercaptopropionate, can impart unique properties to these materials.

Thiolated polymers, or "thiomers," have been extensively investigated for their mucoadhesive properties. rsc.org The thiol groups can form covalent bonds with cysteine-rich subdomains of mucus glycoproteins, leading to enhanced adhesion to mucosal surfaces. rsc.org This improved retention can increase the local concentration and residence time of a delivered drug, thereby improving its bioavailability. rsc.org

One method for creating thiol-bearing hydrogels involves the copolymerization of a protected thiol-bearing monomer, such as 2-(acetylthio)ethylacrylate, with a hydrophilic monomer like 2-hydroxyethyl methacrylate (HEMA). rsc.org Subsequent deprotection of the thioester groups yields the desired thiol-functionalized hydrogel. The concentration of thiol groups can be tailored by adjusting the molar ratio of the monomers during polymerization. rsc.org These thiolated microgels have shown promise as drug delivery systems, for example, in the targeted delivery of chemotherapeutic agents to the bladder. rsc.org

Sensor Development

Polymeric Fluorescence Sensors

Polymeric fluorescence sensors offer advantages over their small-molecule counterparts, including potentially higher sensitivity and tunable mechanical properties. nih.gov These sensors are designed to detect specific analytes through changes in their fluorescence emission.

One area of research involves the development of polymeric chemosensors for the detection of anions. For example, a hydroxyaromatic 1,2,3-triazole sensor has been shown to exhibit a "turn-on" fluorescent response in the presence of certain anions, with the strongest response observed for fluoride. nih.gov The incorporation of such sensor molecules into a polymer backbone can enhance their sensing capabilities. nih.gov

Another application is in the detection of organophosphate nerve agent simulants. nih.gov Fluorescent sensors based on 4-pyridyl-5-hydroxyethyl-thiazole structures have been developed for this purpose. nih.gov These sensors can be functionalized with monomeric substitutions that allow for their covalent incorporation into a polymer matrix, leading to the development of fieldable sensor devices. nih.gov The inclusion of materials like silicon dioxide into the polymer matrix can help to eliminate false-positive responses from other substances, thereby improving the sensor's selectivity. nih.gov

Electroactive Molecularly Imprinted Polymer Nanoparticles

Electroactive molecularly imprinted polymers (MIPs) are synthetic receptors that combine the high selectivity of molecular imprinting with the signal-transducing capabilities of electroactive materials. youtube.comyoutube.com These materials are created by polymerizing functional monomers and a cross-linker around a template molecule. wikipedia.org After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the target molecule. wikipedia.org The integration of electroactive moieties allows for the detection of binding events through electrochemical signals.

The synthesis of these advanced nanoparticles often involves a solid-phase approach, which allows for better control over the size and uniformity of the resulting MIPs. youtube.com The choice of functional monomer is critical as it dictates the specific interactions (e.g., hydrogen bonding, electrostatic interactions) with the template molecule, which in turn determines the selectivity of the MIP. youtube.com

In the context of electroactive MIPs, 2-Hydroxyethyl 3-mercaptopropionate can be proposed as a highly suitable functional monomer. Its hydroxyl group can form hydrogen bonds with a variety of template molecules, while the thiol group can also participate in non-covalent interactions or be used as a site for further functionalization, for instance, by attaching a redox-active species. The thiol group itself can also be electrochemically active under certain conditions. The presence of these two different functional groups offers multiple interaction points, potentially leading to higher affinity and selectivity of the imprinted sites.

The general process for creating an electroactive MIP using a monomer like 2-Hydroxyethyl 3-mercaptopropionate would involve:

Pre-polymerization Complex Formation: The template molecule, the functional monomer (2-Hydroxyethyl 3-mercaptopropionate), and an electroactive monomer (e.g., a ferrocene (B1249389) derivative) are mixed in a solvent, allowing them to form a complex. diva-portal.org

Polymerization: A cross-linking agent and an initiator are added to the mixture to induce polymerization, forming a solid polymer matrix around the template-monomer complex.

Template Removal: The template molecule is extracted from the polymer, leaving behind specific recognition cavities that are electroactive.

The resulting electroactive MIP nanoparticles can be immobilized on an electrode surface. rsc.org When the target analyte is introduced, it selectively rebinds to the imprinted cavities, causing a measurable change in the electrochemical signal of the redox probe, thus allowing for sensitive and selective detection.

Environmental Remediation Technologies

The increasing presence of heavy metals in water sources poses a significant environmental and health risk. google.com Functionalized polymers have emerged as a promising class of materials for the effective removal of these toxic metal ions from aqueous solutions.

Functionalization of Polymeric Materials for Heavy Metal Removal

The principle behind using functionalized polymers for heavy metal remediation lies in the incorporation of specific chemical groups that have a high affinity for the target metals. Thiol (-SH) groups are particularly effective for capturing soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) due to the formation of stable mercaptide bonds. unt.eduosti.govresearchgate.net

Polymeric materials can be endowed with these metal-chelating properties by incorporating thiol-containing monomers during their synthesis or by post-polymerization modification. 2-Hydroxyethyl 3-mercaptopropionate is an ideal candidate for creating such polymers. Its thiol group provides a reactive site for binding with heavy metals, while the hydroxyl group can enhance the hydrophilicity and water dispersibility of the polymer, which is crucial for applications in aqueous environments.

For instance, a porous organic polymer functionalized with thiol groups has demonstrated exceptional performance in capturing mercury from both water and air. unt.edu Research has shown that such materials can rapidly reduce mercury concentrations to levels below the drinking water limit set by the U.S. Environmental Protection Agency. unt.edu

Table 1: Performance of Thiol-Functionalized Porous Organic Polymer for Mercury Removal

| Parameter | Aqueous Hg²⁺ | Airborne Hg⁰ |

| Uptake Capacity | 1216 mg/g | 630 mg/g |

| Time to reduce 5 ppm to 1 ppb | 10 minutes | N/A |

This table presents data on the performance of a thiol-functionalized porous organic polymer, illustrating the potential of materials functionalized with compounds like 2-Hydroxyethyl 3-mercaptopropionate. unt.edu

The process of using polymers functionalized with 2-Hydroxyethyl 3-mercaptopropionate for heavy metal removal would involve synthesizing a high-surface-area polymer network where the thiol groups are readily accessible. When contaminated water is passed through this material, the heavy metal ions are selectively captured by the thiol groups. The polymer can then be separated from the water, and potentially regenerated for reuse by treating it with an acidic solution to release the bound metals. researchgate.net

Energy Storage Systems

The development of safer and more efficient energy storage devices, particularly lithium-ion batteries, is a major focus of current research. Solid polymer electrolytes (SPEs) are being explored as a replacement for traditional liquid electrolytes to improve battery safety by eliminating flammable organic solvents. rsc.orgnih.govscispace.com

Network Solid Polymer Electrolytes for Batteries

A key challenge in the development of SPEs is achieving high ionic conductivity at room temperature while maintaining good mechanical strength. oaepublish.com One promising strategy to address this is the creation of network polymer electrolytes. Thiol-ene chemistry, a type of click reaction, is a highly efficient method for forming such networks. researchgate.netnih.govrsc.org This approach involves the reaction between a multifunctional thiol and a polymer with "ene" (alkene) groups, often initiated by UV light. diva-portal.org

A study on solid poly(ethylene oxide)-methacrylate electrolytes demonstrated that incorporating thio-ether segments via thiol-ene chemistry can produce electrolytes with a wide range of mechanical properties and ionic conductivities up to approximately 8 x 10⁻⁷ S/cm. diva-portal.org

Table 2: Properties of Thiol-Ene Based Solid Polymer Electrolytes

| Property | Range of Values |

| Ionic Conductivity (at 20°C) | up to ~8 x 10⁻⁷ S/cm |

| Storage Modulus (at 20°C) | 2 MPa to 2 GPa |

This table highlights the range of properties achievable with thiol-ene based solid polymer electrolytes, a system where 2-Hydroxyethyl 3-mercaptopropionate could be a key component. diva-portal.org

The use of 2-Hydroxyethyl 3-mercaptopropionate as a cross-linker in a thiol-ene system can lead to the formation of a robust, flexible, and ionically conductive solid electrolyte membrane, contributing to the development of next-generation, high-performance, and safe lithium batteries. mdpi.com

Characterization Methodologies in 2 Hydroxyethyl 3 Mercaptopropionate Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure and monitoring chemical transformations of 2-Hydroxyethyl 3-mercaptopropionate (B1240610). These techniques provide detailed information on functional groups, atomic connectivity, and the electronic environment of specific atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving 2-Hydroxyethyl 3-mercaptopropionate, such as esterification or polymerization. By tracking the changes in the intensity of characteristic infrared absorption bands, researchers can follow the consumption of reactants and the formation of products in real-time.

Key functional groups in 2-Hydroxyethyl 3-mercaptopropionate have distinct vibrational frequencies. The hydroxyl (-OH) group exhibits a broad absorption band typically in the range of 3200-3600 cm⁻¹, while the thiol (S-H) group shows a weaker, sharper peak around 2550-2600 cm⁻¹. The carbonyl (C=O) of the ester group gives a strong absorption band in the region of 1700-1750 cm⁻¹.

In a polymerization reaction, such as a thiol-ene reaction where the thiol group of 2-Hydroxyethyl 3-mercaptopropionate reacts with a double bond, the disappearance of the S-H stretching band and the bands associated with the alkene can be monitored to determine the extent of the reaction. For instance, in the synthesis of poly(2-hydroxyethyl methacrylate), the disappearance of the vinyl group peaks around 1635 cm⁻¹ indicates polymerization. nih.govresearchgate.net Similarly, when 2-Hydroxyethyl 3-mercaptopropionate is used as a chain transfer agent in radical polymerization, the concentration of the S-H group can be monitored to understand the kinetics of the chain transfer process.

Table 1: Characteristic FTIR Absorption Bands for Monitoring Reactions of 2-Hydroxyethyl 3-mercaptopropionate

| Functional Group | Chemical Structure | Characteristic Absorption Range (cm⁻¹) | Observation During Reaction |

| Hydroxyl | -OH | 3200-3600 (broad) | May shift or change in intensity depending on the reaction |

| Thiol | -SH | 2550-2600 (weak, sharp) | Decreases in intensity during thiol-ene reactions |

| Carbonyl (Ester) | -C=O | 1700-1750 (strong) | Generally remains, may shift slightly with changes in chemical environment |

| Alkene (in co-monomer) | C=C | ~1635 | Decreases in intensity during thiol-ene polymerization |

This table is generated based on established principles of infrared spectroscopy and data from related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of 2-Hydroxyethyl 3-mercaptopropionate. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum of 2-Hydroxyethyl 3-mercaptopropionate, distinct signals are expected for the protons of the ethyl group, the methylene (B1212753) groups adjacent to the sulfur and ester functionalities, and the hydroxyl and thiol protons. The chemical shifts of these protons are influenced by the electronegativity of neighboring atoms and their proximity to the ester and thiol groups. For instance, the protons of the -CH₂-O- group are expected to appear at a higher chemical shift (downfield) compared to the -CH₂-S- protons due to the greater deshielding effect of the oxygen atom.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Hydroxyethyl 3-mercaptopropionate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| HS- | 1.5 - 2.0 | Triplet |

| -S-CH₂- | 2.6 - 2.8 | Triplet |

| -CH₂-C(=O)- | 2.8 - 3.0 | Triplet |

| HO- | Variable (depends on solvent and concentration) | Singlet |

| -O-CH₂- | 3.7 - 3.9 | Triplet |

| -CH₂-OH | 4.2 - 4.4 | Triplet |

This table is an estimation based on the analysis of structurally similar compounds and established NMR principles.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum (170-180 ppm). The carbons of the hydroxyethyl (B10761427) group will also have distinct chemical shifts influenced by the adjacent oxygen atom.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. rsc.org While 2-Hydroxyethyl 3-mercaptopropionate itself is not a radical, it can be involved in reactions where radical intermediates are formed, for example, in radical-initiated thiol-ene polymerizations. ucl.ac.uk In such cases, EPR can be used to study the structure and reactivity of the thiyl radicals (RS•) generated from the thiol group.

The g-value and hyperfine couplings observed in the EPR spectrum of a thiyl radical can provide insights into its electronic structure and environment. These parameters are sensitive to the nature of the substituents on the sulfur atom.

Hyperfine Sublevel Correlation (HYSCORE) spectroscopy is an advanced pulsed EPR technique that provides detailed information about the weak interactions between the unpaired electron and surrounding magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N). While no specific HYSCORE studies on 2-Hydroxyethyl 3-mercaptopropionate were found, this technique has been applied to study sulfur-containing radicals in other systems, such as in the active sites of enzymes. ucl.ac.uk It could potentially be used to probe the environment of a thiyl radical derived from 2-Hydroxyethyl 3-mercaptopropionate if it were part of a more complex system, such as a polymer network or a metal complex.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal properties of 2-Hydroxyethyl 3-mercaptopropionate and, more importantly, the polymers derived from it. These methods provide information on thermal transitions, stability, and decomposition behavior.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.

For polymers synthesized using 2-Hydroxyethyl 3-mercaptopropionate, DSC can be used to determine their Tg, which is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This is particularly important for understanding the mechanical properties of the resulting material. For example, studies on copolymers of hydroxyethyl acrylate (B77674) and methyl methacrylate (B99206) show distinct glass transition temperatures that differ from the homopolymers, confirming the formation of a copolymer. scielo.br

DSC can also be employed to study the kinetics of polymerization. By measuring the heat released during an exothermic polymerization reaction, the rate of reaction and the total heat of polymerization can be determined. This information is valuable for optimizing reaction conditions and understanding the polymerization mechanism. For instance, the curing of thermosetting resins can be monitored by DSC to determine the extent of cure.

Table 3: Illustrative Thermal Properties of a Related Polymer (Poly(2-hydroxyethyl methacrylate)) Determined by DSC

| Property | Value | Significance |

| Glass Transition Temperature (Tg) | ~85 - 110 °C | Indicates the transition from a glassy to a rubbery state |

| Melting Temperature (Tm) | Not applicable (amorphous) | - |

This table is based on data for a structurally related polymer, poly(2-hydroxyethyl methacrylate), as specific DSC data for polymers of 2-Hydroxyethyl 3-mercaptopropionate is not available in the provided search results. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential technique for evaluating the thermal stability and decomposition profile of materials.

When a polymer derived from 2-Hydroxyethyl 3-mercaptopropionate is subjected to TGA, the resulting thermogram shows the temperature at which the polymer begins to decompose and the different stages of weight loss. This information is critical for determining the upper service temperature of the material. The decomposition products can also be analyzed by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR).